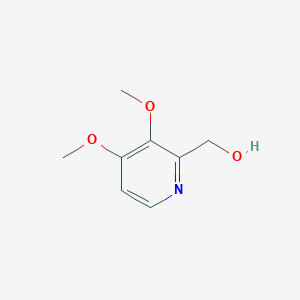

(3,4-Dimethoxypyridin-2-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3,4-dimethoxypyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-11-7-3-4-9-6(5-10)8(7)12-2/h3-4,10H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKTHTLOKUUJKDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50443948 | |

| Record name | (3,4-dimethoxypyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72830-08-1 | |

| Record name | 3,4-Dimethoxy-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72830-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethoxy-2-(hydroxymethyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072830081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3,4-dimethoxypyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyridinemethanol, 3,4-dimethoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-Dimethoxy-2-(hydroxymethyl)pyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SA96QR55LT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(3,4-Dimethoxypyridin-2-yl)methanol CAS number and properties

An In-depth Technical Guide to (3,4-Dimethoxypyridin-2-yl)methanol

This technical guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Core Compound Identification

This compound is a substituted pyridinemethanol derivative. Its primary significance lies in its role as a precursor in the synthesis of various pharmaceutical compounds, most notably proton pump inhibitors.

-

IUPAC Name : this compound[]

-

Synonyms : 3,4-Dimethoxy-2-pyridinemethanol, 2-Hydroxymethyl-3,4-dimethoxypyridine, 3,4-Dimethoxy-2-(hydroxymethyl)pyridine[1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁NO₃ | [1][3][4] |

| Molecular Weight | 169.18 g/mol | [1][][3][4] |

| Appearance | Solid, Pale Tan | [4][5] |

| Melting Point | 92-95 °C | [5] |

| Boiling Point | 275.5 ± 35.0 °C (Predicted) | [5] |

| 275.516 °C at 760 mmHg | [1][] | |

| Density | 1.170 ± 0.06 g/cm³ (Predicted) | [5] |

| 1.2 ± 0.1 g/cm³ | [1] | |

| Flash Point | 120.4 ± 25.9 °C | [1] |

| Refractive Index | 1.523 | [1] |

| pKa | 12.73 ± 0.10 (Predicted) | [5] |

| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly), Methanol (Very Slightly) | [5] |

| Storage | Inert atmosphere, 2-8°C | [5] |

Synthesis and Experimental Protocols

This compound is synthesized from 3,4-dimethoxy-2-picoline. The following protocol is based on methodologies described in patent literature for the preparation of this intermediate.[6]

Experimental Protocol: Synthesis of this compound[8]

Materials:

-

3,4-dimethoxy-2-picoline

-

Acetic anhydride

-

Water

-

Sodium hydroxide

-

Dichloromethane

Procedure:

-

Acetoxylation:

-

In a reaction flask, add 45g of 3,4-dimethoxy-2-picoline and 132g of acetic anhydride.

-

Slowly heat the mixture to reflux and maintain reflux for 4 hours.

-

After the reaction, remove the excess acetic anhydride by distillation under reduced pressure.

-

-

Hydrolysis:

-

To the dried residue, add 150g of water.

-

Adjust the pH to 8-9 using a lye solution.

-

Add 20g of sodium hydroxide and heat the mixture to 80°C. Maintain this temperature for 4 hours.

-

-

Extraction and Isolation:

-

Cool the reaction mixture to 25-30°C.

-

Perform extraction using dichloromethane (3 x 100ml).

-

Combine the organic layers and evaporate the solvent under reduced pressure to obtain the final product, this compound.

-

Expected Outcome:

-

Yield: Approximately 41g (91%)

-

Melting Point of Product: 94-95°C

Applications in Drug Development

The primary application of this compound is as a crucial building block for the synthesis of proton pump inhibitors (PPIs), such as pantoprazole.[6] These drugs are widely used to treat acid-related disorders. The hydroxyl group of the methanol is typically converted into a better leaving group, such as a chloride, to facilitate coupling with a benzimidazole derivative.

Role as a Pharmaceutical Intermediate

This compound is converted to 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, a direct precursor for pantoprazole.[6] This conversion is a key step in the overall synthesis pathway of the active pharmaceutical ingredient (API).

Protocol for Chlorination: [6]

-

Add this compound and dichloromethane to a reaction flask.

-

Introduce thionyl chloride and allow the reaction to proceed for 4 hours.

-

Evaporate the dichloromethane under reduced pressure.

-

Add an anhydrous alcohol solution and cool to below 5°C to induce crystallization.

-

Isolate the resulting 2-chloromethyl-3,4-dimethoxypyridine hydrochloride via suction filtration.

Safety and Handling

This compound is intended for laboratory use.[3][4] As with any chemical reagent, it should be handled in accordance with good industrial hygiene and safety practices.

-

Handling : Use in a well-ventilated area. Avoid formation of dust and aerosols. Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.[3]

-

Storage : Keep the container tightly closed and store in a dry, well-ventilated place under an inert atmosphere, preferably at 2-8°C.[5]

-

Hazards : The toxicological properties have not been thoroughly investigated.[3] May cause respiratory irritation.[3]

Conclusion

This compound (CAS No. 72830-08-1) is a well-characterized chemical intermediate with significant value in the pharmaceutical industry. Its defined physicochemical properties and established synthetic protocols make it a reliable precursor for the production of high-value active pharmaceutical ingredients, particularly proton pump inhibitors. This guide provides the essential technical information for its synthesis, application, and handling, serving as a valuable resource for professionals in drug development and chemical research.

References

- 1. echemi.com [echemi.com]

- 3. capotchem.cn [capotchem.cn]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 3,4-Dimethoxy-2-pyridinemethanol | 72830-08-1 [chemicalbook.com]

- 6. CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride - Google Patents [patents.google.com]

The Pivotal Role of (3,4-Dimethoxypyridin-2-yl)methanol in the Synthesis of Proton Pump Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of (3,4-dimethoxypyridin-2-yl)methanol in the synthesis of proton pump inhibitors (PPIs), a class of drugs essential for managing acid-related gastrointestinal disorders. This document details the synthetic pathways, experimental protocols, and the mechanism of action of the resulting therapeutic agents, presenting quantitative data in a clear, comparative format.

Introduction to Proton Pump Inhibitors and the Significance of the Pyridine Moiety

Proton pump inhibitors (PPIs) are a cornerstone in the treatment of conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome.[1] Their therapeutic effect is achieved by irreversibly inhibiting the gastric H+/K+ ATPase (the proton pump), the final step in the pathway of gastric acid secretion.[2] The chemical structure of most PPIs consists of a substituted benzimidazole ring linked to a pyridine ring via a methylsulfinyl group. This compound serves as a crucial building block for this pyridine moiety, particularly in the synthesis of pantoprazole.

The Synthetic Pathway: From Pyridine Precursor to Active Pharmaceutical Ingredient

The synthesis of PPIs, such as pantoprazole, from this compound involves a multi-step process. The initial and critical step is the conversion of the methanol group to a leaving group, typically by chlorination, to yield 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. This activated intermediate is then coupled with a substituted 2-mercaptobenzimidazole. The final step involves a controlled oxidation of the resulting thioether to the corresponding sulfoxide, the active form of the drug.

General Synthesis Workflow

The overall synthetic workflow for pantoprazole, a representative PPI synthesized from a this compound derivative, can be visualized as a three-stage process: activation of the pyridine precursor, condensation with the benzimidazole core, and subsequent oxidation.

References

An In-depth Technical Guide to the Discovery and Synthetic History of (3,4-Dimethoxypyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,4-Dimethoxypyridin-2-yl)methanol, with the CAS number 72830-08-1, is a crucial heterocyclic building block in synthetic organic chemistry. Its primary significance lies in its role as a key intermediate in the synthesis of proton pump inhibitors (PPIs), a class of drugs that reduce gastric acid production. Notably, it is a precursor to the blockbuster drug Pantoprazole. This technical guide provides a comprehensive overview of its discovery, detailed synthetic methodologies, and relevant chemical data.

Discovery and Historical Context

The synthesis of this compound is intrinsically linked to the development of substituted pyridine derivatives for pharmaceutical applications. The core transformation enabling its synthesis is the Boekelheide rearrangement , a reaction first reported by Virgil Boekelheide in 1954.[1] This rearrangement involves the treatment of an α-picoline N-oxide with acetic anhydride to yield a 2-(acetoxymethyl)pyridine, which can then be hydrolyzed to the corresponding methanol.

While the general reaction was established in the mid-20th century, the specific application to produce this compound gained prominence with the rise of proton pump inhibitors. Extensive patent literature from the late 20th and early 21st centuries details various modifications and optimizations of its synthesis, highlighting its industrial importance as a key intermediate for Pantoprazole.[2][3]

Physicochemical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 72830-08-1[4] |

| Molecular Formula | C₈H₁₁NO₃[4] |

| Molecular Weight | 169.18 g/mol [4] |

| Appearance | White to light brown powder or crystal[4] |

| Melting Point | 92-95 °C[5] |

| Boiling Point | 275.5 °C (predicted)[5] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and very slightly in Methanol[5] |

Synthetic Pathways

Two primary synthetic routes for the preparation of this compound have been established: the Boekelheide rearrangement of a pyridine N-oxide and a multi-step synthesis starting from maltol.

Route 1: Boekelheide Rearrangement of 3,4-Dimethoxy-2-methylpyridine-N-oxide

This is the most common and direct method for the synthesis of this compound. The process involves the rearrangement of 3,4-dimethoxy-2-methylpyridine-N-oxide using acetic anhydride, followed by hydrolysis.

Caption: Synthetic workflow for this compound via Boekelheide rearrangement.

The mechanism of the Boekelheide rearrangement begins with the acylation of the N-oxide oxygen by acetic anhydride. This is followed by the deprotonation of the α-methyl group by the acetate anion, leading to a [3.3]-sigmatropic rearrangement to form the acetylated hydroxymethylpyridine. Subsequent hydrolysis cleaves the acetate ester to yield the final product.[1]

Caption: Mechanism of the Boekelheide Rearrangement.

Route 2: Multi-step Synthesis from Maltol

An alternative synthetic pathway utilizes maltol as the starting material. This route involves a series of transformations including methylation, ammonification, chlorination, oxidation, methoxy substitution, and finally hydroxymethylation to yield the target compound.[3][6]

Caption: Synthetic workflow starting from Maltol.

Experimental Protocols

Detailed Protocol for Boekelheide Rearrangement and Hydrolysis

Step 1: Synthesis of 2-Acetoxymethyl-3,4-dimethoxypyridine In a reaction vessel, 3,4-dimethoxy-2-methylpyridine-N-oxide is dissolved in acetic acid with mechanical stirring and heated. Acetic anhydride is then slowly added to the mixture. The reaction is maintained at a temperature of 85-95°C for 15-16 hours.[2] After the reaction is complete, the excess acetic anhydride is removed under reduced pressure.

Step 2: Hydrolysis to this compound The residue from Step 1 is cooled, and an aqueous solution of sodium hydroxide is added to adjust the pH to 12-13, followed by heating and stirring to facilitate hydrolysis.[2] After cooling, the reaction mixture is extracted with dichloromethane. The combined organic layers are washed with water until neutral, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield this compound as a crystalline solid.[2]

Quantitative Data

The following table summarizes the quantitative data from various patented synthetic procedures.

| Parameter | Route 1: Boekelheide Rearrangement | Route 2: From Maltol |

| Starting Material | 3,4-Dimethoxy-2-methylpyridine-N-oxide | Maltol |

| Key Reagents | Acetic Anhydride, Sodium Hydroxide | Dimethyl phosphate, Ammonia, etc. |

| Reaction Temperature | 85-95°C (rearrangement), 80-90°C (hydrolysis)[2] | Varied across multiple steps |

| Reaction Time | 15-16 hours (rearrangement), 3-4 hours (hydrolysis)[2] | Varied across multiple steps |

| Reported Yield | ~90%[2] | Overall yield >75% for the final chlorinated product[3] |

Spectroscopic Data

While detailed spectroscopic data is not always provided in patents, a representative ¹H NMR spectrum for this compound in CDCl₃ shows the following characteristic peaks:

-

δ 3.85 (s, 3H, OCH₃)

-

δ 3.93 (s, 3H, OCH₃)

-

δ 4.76 (s, 2H, CH₂O)

-

δ 6.82 (d, 1H, 5-H)

-

δ 8.22 (d, 1H, 6-H)

Application in Drug Development

The primary application of this compound is as a direct precursor to 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. This chlorinated intermediate is then condensed with 5-(difluoromethoxy)-1H-benzo[d]imidazole-2-thiol in the synthesis of Pantoprazole.

Caption: Role of this compound in Pantoprazole synthesis.

Conclusion

This compound is a pivotal intermediate in the pharmaceutical industry, with its synthesis being a critical step in the production of Pantoprazole. The Boekelheide rearrangement provides an efficient and widely adopted synthetic route. The alternative synthesis from maltol offers a different approach, showcasing the versatility of synthetic organic chemistry in accessing valuable building blocks for drug development. This guide has provided a comprehensive overview of its discovery, synthesis, and applications, intended to be a valuable resource for professionals in the field.

References

- 1. A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 [quickcompany.in]

- 2. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. 3,4-Dimethoxy-2-pyridinemethanol | 72830-08-1 [chemicalbook.com]

- 6. Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

Biological Screening of (3,4-Dimethoxypyridin-2-yl)methanol Derivatives: A Technical Guide

Disclaimer: Publicly available scientific literature and databases currently lack specific biological screening data for (3,4-Dimethoxypyridin-2-yl)methanol and its direct derivatives. This guide, therefore, provides a comprehensive framework for the biological evaluation of these compounds based on established protocols for analogous pyridine derivatives. The presented data and pathways are illustrative and derived from studies on structurally related molecules.

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. The this compound backbone represents a promising, yet underexplored, chemical space for the discovery of novel bioactive compounds. The presence of methoxy groups can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets, while the methanol moiety provides a handle for further chemical modification. This technical guide outlines a systematic approach to the in vitro biological screening of this compound derivatives, focusing on anticancer and antiviral activities.

Anticancer Screening Protocols

A primary area of investigation for novel pyridine derivatives is their potential as anticancer agents. A tiered screening approach is typically employed, starting with general cytotoxicity assays and progressing to more specific mechanistic studies.

In Vitro Cytotoxicity Assays

The initial step in anticancer screening is to assess the general cytotoxicity of the compounds against a panel of human cancer cell lines.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1][2]

Experimental Protocol:

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[3]

-

Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are then prepared in a complete culture medium and added to the cells. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included. The plates are incubated for 48-72 hours.[2]

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours.[1]

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[1]

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability against the logarithm of the compound concentration.[1]

The SRB assay is a colorimetric assay that measures cellular protein content, providing another method to assess cell viability.

Experimental Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

-

Cell Fixation: After compound treatment, the cells are fixed with 10% trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with 0.4% SRB solution.

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.

-

Absorbance Measurement: The absorbance is measured at a suitable wavelength (e.g., 510 nm).

-

Data Analysis: Similar to the MTT assay, the IC50 value is calculated from the dose-response curve.

Apoptosis Assays

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), further assays are conducted.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

Experimental Protocol:

-

Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with the test compounds for a specified period.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.[4]

-

Staining: Annexin V-FITC and Propidium Iodide are added to the cell suspension, which is then incubated in the dark.[4]

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).[4]

Target-Specific Assays

Based on the structural similarity of pyridine derivatives to known kinase inhibitors, a relevant target-specific assay would be to evaluate their effect on key signaling pathways involved in cancer progression, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.[5]

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.[6][7]

Experimental Protocol:

-

Assay Setup: In a microplate, the recombinant VEGFR-2 enzyme is incubated with the test compound at various concentrations in a kinase buffer.[6]

-

Reaction Initiation: The kinase reaction is initiated by adding a substrate (e.g., a peptide) and ATP.[6]

-

Incubation: The plate is incubated to allow for phosphorylation of the substrate.[6]

-

Detection: The amount of phosphorylated substrate is quantified using a detection reagent, often in a luminescence or fluorescence-based format.[6]

-

Data Analysis: The percentage of inhibition is calculated relative to a no-inhibitor control, and the IC50 value is determined.[6]

Antiviral Screening Protocols

The broad biological activity of pyridine derivatives also extends to antiviral effects. A general workflow for antiviral screening is outlined below.

Cytotoxicity Assessment in Host Cells

Before evaluating antiviral activity, the cytotoxicity of the compounds in the host cell line used for viral propagation must be determined to ensure that any observed antiviral effect is not due to cell death. The MTT or other cytotoxicity assays described above are used for this purpose.

Virus Yield Reduction Assay

This assay quantifies the ability of a compound to inhibit the production of new infectious virus particles.

Experimental Protocol:

-

Cell Infection: A monolayer of host cells is infected with the virus at a specific multiplicity of infection (MOI).

-

Compound Treatment: After a period of virus adsorption, the inoculum is removed, and the cells are overlaid with a medium containing serial dilutions of the test compounds.

-

Incubation: The infected and treated cells are incubated for a period that allows for one or more rounds of viral replication.

-

Virus Quantification: The supernatant or cell lysate is collected, and the amount of infectious virus is quantified using methods such as a plaque assay or a TCID50 (50% tissue culture infective dose) assay.

-

Data Analysis: The concentration of the compound that reduces the virus yield by 50% (EC50) is calculated. The selectivity index (SI), which is the ratio of the cytotoxic concentration (CC50) to the effective antiviral concentration (EC50), is then determined to assess the therapeutic window of the compound.

Data Presentation

All quantitative data from the biological screening should be summarized in clearly structured tables for easy comparison.

Table 1: Illustrative Anticancer Activity of Methoxy-Substituted Pyridine Derivatives (Hypothetical Data)

| Compound ID | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Derivative A | MCF-7 (Breast) | MTT | 15.2 | [Fictional] |

| Derivative B | A549 (Lung) | SRB | 8.7 | [Fictional] |

| Derivative C | HCT116 (Colon) | MTT | 22.5 | [Fictional] |

| Doxorubicin | MCF-7 (Breast) | MTT | 0.8 | [Fictional] |

Table 2: Illustrative Antiviral Activity of a Pyridine Derivative (Hypothetical Data)

| Compound ID | Virus | Host Cell | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Derivative X | Influenza A | MDCK | 5.3 | >100 | >18.9 |

| Oseltamivir | Influenza A | MDCK | 0.1 | >100 | >1000 |

Mandatory Visualizations

Diagrams are essential for visualizing experimental workflows and biological pathways.

Caption: Workflow for anticancer screening of novel compounds.

Caption: Simplified VEGFR-2 signaling pathway.

Conclusion

While specific biological data for this compound derivatives remains to be elucidated, the protocols and strategies outlined in this guide provide a robust framework for their systematic evaluation. The diverse biological activities reported for other pyridine derivatives suggest that this compound class holds significant potential for the discovery of novel therapeutic agents. A thorough investigation, beginning with broad screening and progressing to detailed mechanistic studies, will be crucial in unlocking the therapeutic promise of these molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. bio-protocol.org [bio-protocol.org]

- 5. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. dovepress.com [dovepress.com]

In-Depth Technical Guide to the Mechanism of Action of Drugs Derived from (3,4-Dimethoxypyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Drugs derived from the chemical scaffold (3,4-Dimethoxypyridin-2-yl)methanol are cornerstone therapies for acid-related gastrointestinal disorders. This technical guide provides a comprehensive overview of their core mechanism of action, focusing on the class of drugs known as proton pump inhibitors (PPIs). It delves into their molecular interactions, the downstream signaling consequences of their therapeutic action, and notable off-target effects. This document synthesizes quantitative data, details key experimental methodologies, and provides visual representations of the underlying biological processes to serve as a critical resource for researchers in pharmacology and drug development.

Core Mechanism of Action: Irreversible Inhibition of Gastric H+/K+-ATPase

The primary therapeutic effect of drugs derived from this compound, such as omeprazole, esomeprazole, lansoprazole, and pantoprazole, is the potent and irreversible inhibition of the H+/K+-ATPase, commonly known as the gastric proton pump.[1][2] This enzyme is the final and critical step in the secretion of gastric acid into the stomach lumen.[1][2]

These drugs are administered as inactive prodrugs.[3] Following absorption, they are delivered systemically to the parietal cells of the stomach lining. The acidic environment of the secretory canaliculi of these cells catalyzes the conversion of the prodrug into its active form, a reactive sulfenamide intermediate. This activated form then forms a covalent disulfide bond with cysteine residues on the alpha subunit of the H+/K+-ATPase, leading to its irreversible inactivation.[2][3] By blocking this terminal step in acid production, these drugs profoundly suppress both basal and stimulated gastric acid secretion.

Quantitative Analysis of H+/K+-ATPase Inhibition

The potency of various proton pump inhibitors can be compared by their half-maximal inhibitory concentration (IC50) values against the H+/K+-ATPase. The following table summarizes the IC50 values for several prominent drugs derived from this compound. It is important to note that assay conditions can influence these values.

| Drug | IC50 (µM) | Reference |

| Omeprazole | 2.4 | [4] |

| Lansoprazole | 0.007 (micromol) | [5] |

| Pantoprazole | 6.8 | [4] |

| Rabeprazole | 0.018 (micromol) | [5] |

| RO 18-5364 | 0.034 (micromol) | [5] |

Experimental Protocol: H+/K+-ATPase Inhibition Assay

A standard method to determine the inhibitory activity of compounds against the gastric H+/K+-ATPase involves the use of isolated gastric vesicles and the colorimetric measurement of inorganic phosphate (Pi) released from ATP hydrolysis.

1.2.1. Preparation of Gastric H+/K+-ATPase Vesicles:

-

Obtain fresh porcine or rabbit gastric mucosa.

-

Homogenize the tissue in a buffered sucrose solution.

-

Perform differential centrifugation to isolate a microsomal fraction enriched with H+/K+-ATPase.

-

Further purify the vesicles using a sucrose density gradient centrifugation.

-

Resuspend the final vesicle pellet in a suitable buffer and store at -80°C.

1.2.2. Inhibition Assay Protocol:

-

Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), MgCl2, KCl, and the test compound at various concentrations.

-

Add the prepared gastric vesicles to the reaction mixture and pre-incubate.

-

Initiate the enzymatic reaction by adding ATP.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).

-

Measure the amount of inorganic phosphate released using a colorimetric method, such as the malachite green assay.

-

Calculate the percentage of inhibition for each compound concentration relative to a vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Downstream Signaling Consequences of Gastric Acid Suppression

The profound and sustained reduction in gastric acidity induced by proton pump inhibitors triggers a physiological feedback loop, primarily mediated by the hormone gastrin. The decrease in luminal acid concentration removes the normal inhibitory signal for gastrin release from G-cells in the stomach antrum, leading to hypergastrinemia.[6]

Gastrin, in turn, acts on cholecystokinin B receptors (CCKBR) on various gastric mucosal cells, including enterochromaffin-like (ECL) cells and parietal cells.[7][8] This stimulation leads to the activation of several downstream signaling pathways, including:

-

Phosphoinositide 3-kinase (PI3K)/Akt pathway: This pathway is crucial for cell survival and proliferation.

-

Mitogen-activated protein kinase (MAPK) pathway: Activation of the MAPK cascade, including ERK1/2, promotes cell growth and differentiation.[7]

-

Epidermal Growth Factor Receptor (EGFR) transactivation: Gastrin can transactivate the EGFR, further amplifying downstream mitogenic signals.[7]

This sustained signaling can lead to trophic effects on the gastric mucosa, including hyperplasia of ECL cells and parietal cells.

Experimental Protocol: Measurement of Serum Gastrin Levels

Monitoring the downstream effects of PPIs often involves measuring changes in serum gastrin levels.

-

Collect blood samples from subjects at baseline and following a defined period of PPI administration.

-

Separate the serum by centrifugation.

-

Store serum samples at -20°C or lower until analysis.

-

Utilize a commercially available radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit for the quantitative determination of serum gastrin levels, following the manufacturer's instructions.[9]

-

Compare the post-treatment gastrin levels to baseline to assess the degree of hypergastrinemia.

Off-Target Mechanisms of Action

While the primary mechanism of action of these drugs is well-established, emerging research has identified potential off-target effects that may contribute to both their therapeutic and adverse profiles.

Inhibition of Vacuolar H+-ATPase (V-ATPase)

Proton pump inhibitors have been shown to inhibit vacuolar H+-ATPases (V-ATPases), which are responsible for the acidification of various intracellular organelles, such as lysosomes and endosomes. One study demonstrated that a cocktail of PPIs, including esomeprazole and pantoprazole, caused a 70% inhibition of V-ATPase activity at a concentration of 20 μM. This inhibition can disrupt lysosomal function and cellular processes that depend on acidic vesicular environments.

3.1.1. Experimental Protocol: V-ATPase Inhibition Assay

A common method for assessing V-ATPase activity and its inhibition involves measuring the acidification of isolated vesicles.

-

Isolate V-ATPase-enriched vesicles from a suitable source (e.g., yeast vacuoles, insect cell membranes).

-

Load the vesicles with a pH-sensitive fluorescent dye (e.g., acridine orange).

-

Prepare a reaction mixture containing the vesicles, buffer, ATP, and the test compound at various concentrations.

-

Monitor the fluorescence quenching of the dye over time, which corresponds to the ATP-dependent acidification of the vesicles.

-

Calculate the rate of acidification in the presence and absence of the inhibitor.

-

Determine the percentage of inhibition and the IC50 value.

Inhibition of T-cell-originated protein kinase (TOPK)

Recent studies have suggested that some proton pump inhibitors may exert off-target effects by inhibiting T-cell-originated protein kinase (TOPK), a serine/threonine kinase implicated in cancer cell proliferation and survival. While direct quantitative data for PPIs is still emerging, the potent and selective TOPK inhibitor OTS514 has an IC50 value of 2.6 nM.[1] Further investigation is required to fully characterize the interaction of this compound derivatives with TOPK.

3.2.1. Experimental Protocol: TOPK Inhibition Assay

A typical in vitro kinase assay can be employed to assess the inhibitory activity of compounds against TOPK.

-

Use a purified, recombinant TOPK enzyme.

-

Prepare a reaction mixture containing the enzyme, a suitable substrate (e.g., a synthetic peptide), ATP (often radiolabeled, e.g., [γ-32P]ATP), and the test compound at various concentrations in a kinase buffer.

-

Incubate the reaction at 30°C for a defined period.

-

Stop the reaction and separate the phosphorylated substrate from the unreacted ATP (e.g., using phosphocellulose paper).

-

Quantify the amount of incorporated radiolabel using a scintillation counter.

-

Calculate the percentage of inhibition and determine the IC50 value.

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows described in this guide.

Caption: Core mechanism of proton pump inhibitors.

Caption: Workflow for H+/K+-ATPase inhibition assay.

Caption: Gastrin-mediated downstream signaling.

Conclusion

Drugs derived from this compound represent a highly successful class of therapeutics that function through the potent and irreversible inhibition of the gastric H+/K+-ATPase. This targeted action leads to profound and sustained suppression of gastric acid secretion. The resulting hypoacidity triggers downstream signaling events, primarily through the gastrin pathway, which can have trophic effects on the gastric mucosa. Furthermore, emerging evidence suggests potential off-target activities, including the inhibition of V-ATPase and TOPK, which warrant further investigation to fully elucidate their clinical implications. This technical guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental protocols, to aid in the ongoing research and development of this important class of drugs.

References

- 1. T‐LAK cell‐originated protein kinase (TOPK): an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mode of Cell Death Induction by Pharmacological Vacuolar H+-ATPase (V-ATPase) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of five antisecretory agents acting via gastric H+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Predictors of gastrin elevation following proton pump inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Gastrin - Wikipedia [en.wikipedia.org]

- 9. Serum Gastrin and Pepsinogen Levels after Administration of Acid Secretion Inhibitors for Ulcers due to Endoscopic Submucosal Dissection in Patients with Early Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

(3,4-Dimethoxypyridin-2-yl)methanol: A Versatile Heterocyclic Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. Among these, pyridine derivatives hold a prominent position due to their ability to engage in various biological interactions. (3,4-Dimethoxypyridin-2-yl)methanol has emerged as a particularly valuable heterocyclic building block in drug discovery. Its strategic placement of methoxy and methanol functionalities on the pyridine core allows for versatile chemical modifications, leading to the synthesis of a range of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, key applications, and biological significance of this compound, with a focus on its role in the development of proton pump inhibitors and transient receptor potential vanilloid 3 (TRPV3) antagonists.

Synthesis of the Core Building Block: this compound

The most common and efficient synthesis of this compound involves the rearrangement of a pyridine N-oxide precursor. This method provides a reliable route to the desired product with good yields.

Experimental Protocol: Synthesis from 3,4-Dimethoxy-2-picoline-N-oxide

This protocol outlines the conversion of 3,4-dimethoxy-2-picoline-N-oxide to this compound via a Boekelheide-type rearrangement using acetic anhydride, followed by hydrolysis.

Materials:

-

3,4-Dimethoxy-2-picoline-N-oxide

-

Acetic acid

-

Acetic anhydride

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a reaction vessel, dissolve 3,4-dimethoxy-2-picoline-N-oxide (e.g., 20-30 kg) in acetic acid (e.g., 10-20 kg) with mechanical stirring, and heat to 75-85°C until complete dissolution is achieved.[1]

-

Rearrangement: Slowly add acetic anhydride (e.g., 50-75 kg) to the solution while maintaining the temperature at 80-85°C. After the addition is complete, maintain the reaction mixture at 85-95°C for 15-16 hours.[1]

-

Work-up: After the reaction, distill off approximately 80-90% of the acetic anhydride under reduced pressure. Cool the residue to 18-25°C.[1]

-

Hydrolysis: Slowly add a sodium hydroxide solution to the cooled residue to adjust the pH to 12-13. Heat the mixture to 45-55°C and stir for 2 hours to effect hydrolysis.[1]

-

Extraction: Cool the mixture to 18-25°C and extract with dichloromethane (e.g., 3 x 1 L for a 25 kg scale). Combine the organic extracts.[1]

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.[1]

Expected Yield: This process can achieve high yields, with some reports indicating yields of up to 90%.[1]

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery

Proton Pump Inhibitors (PPIs)

The most prominent application of this compound is as a pivotal intermediate in the synthesis of proton pump inhibitors (PPIs), a class of drugs that profoundly reduce gastric acid production. Notable examples include omeprazole and pantoprazole.

Mechanism of Action: PPIs act by irreversibly inhibiting the H⁺/K⁺-ATPase (proton pump) in gastric parietal cells, which is the final step in the secretion of gastric acid.

Signaling Pathway of Gastric Acid Secretion and PPI Inhibition:

Caption: Gastric acid secretion pathway and its inhibition by PPIs.

Synthetic Workflow for Omeprazole:

The synthesis of omeprazole from this compound involves a three-step process: chlorination, coupling with a benzimidazole derivative, and oxidation.

Caption: General workflow for the synthesis of Omeprazole.

Detailed Experimental Protocols:

-

Step 1: Synthesis of 2-Chloromethyl-3,4-dimethoxypyridine Hydrochloride

-

To a solution of this compound (1 g, 5.91 mmol) in dichloromethane (12 mL) at room temperature, slowly add thionyl chloride (1 mL, 13.70 mmol).

-

Stir the reaction mixture for 2 hours.

-

Concentrate the mixture under vacuum to obtain the crude product.

-

Wash the residue with diethyl ether (3 x 10 mL) and collect the solid by filtration.

-

Dry under reduced pressure to yield 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.

-

Yield: Approximately 85-93%.

-

-

Step 2: Synthesis of Omeprazole Sulfide (Coupling Reaction)

-

In a reaction vessel, dissolve 5-methoxy-2-mercaptobenzimidazole (17.8 g, 0.10 mol) in a solution of sodium hydroxide (5 g, 0.13 mol) in ethanol (50 mL) by refluxing.

-

Cool the solution to below 10°C.

-

In a separate vessel, dissolve 2-chloromethyl-3,4-dimethoxypyridine hydrochloride (20 g, 0.09 mol) in water (100 mL).

-

Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.

-

Allow the reaction temperature to rise to 30°C and maintain for 4 hours.

-

Cool the mixture to 10°C, add water (500 mL), and stir for 12 hours.

-

Collect the precipitated solid by filtration and dry to obtain the sulfide intermediate.

-

-

Step 3: Synthesis of Omeprazole (Oxidation)

-

Dissolve the omeprazole sulfide intermediate (0.108 mol) in a mixture of water (115 mL) and dichloromethane (180 mL).

-

Cool the mixture to 0-4°C.

-

Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 0.108 mol) in dichloromethane (51 mL) and ethanol (13.3 mL) over 3 hours.

-

After the reaction is complete, adjust the pH to 13-13.5 with 50% aqueous NaOH.

-

Separate the aqueous layer and treat it with methyl formate to precipitate omeprazole.

-

Collect the product by filtration, wash with water and methanol, and dry.

-

Yield: Approximately 86%.

-

Quantitative Data for Proton Pump Inhibitors:

| Compound | Target | IC₅₀ Value (µM) | Bioavailability | Half-life (t½) | Protein Binding | Metabolism |

| Omeprazole | H⁺/K⁺-ATPase | 1.7 - 2.4[1][2] | ~30-40% (single dose), increases to ~60% with repeated dosing[3] | 0.5 - 1 hour[4] | ~95%[3][4] | Hepatic (CYP2C19, CYP3A4)[5] |

| Pantoprazole | H⁺/K⁺-ATPase | 6.8[1] | ~77%[6] | ~1.1 hours[6] | ~98%[6] | Hepatic (CYP2C19, CYP3A4)[7] |

Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists

Derivatives of (pyridin-2-yl)methanol have been identified as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. TRPV3 is a cation channel primarily expressed in skin keratinocytes and is involved in thermosensation, pain perception, and skin barrier function.

Mechanism of Action: TRPV3 antagonists block the influx of calcium ions through the TRPV3 channel, thereby inhibiting downstream signaling pathways that lead to inflammation and pain.

Signaling Pathway of TRPV3 Activation and Antagonism:

Caption: TRPV3 signaling pathway and its modulation by antagonists.

Quantitative Data for a TRPV3 Antagonist:

A derivative of (pyridin-2-yl)methanol, cis-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methyl-3-[4-(trifluoromethyl)pyridin-2-yl]cyclobutanol, has been reported as a potent TRPV3 inhibitor.

| Compound | Target | IC₅₀ Value (µM) |

| (pyridin-2-yl)methanol derivative | TRPV3 | 0.38 |

Conclusion

This compound is a highly valuable and versatile heterocyclic building block in drug discovery. Its primary role as a key intermediate in the synthesis of widely used proton pump inhibitors like omeprazole and pantoprazole is well-established. The synthetic routes to this building block and its subsequent elaboration into these blockbuster drugs are well-defined and efficient.

Furthermore, the emergence of (pyridin-2-yl)methanol derivatives as potent TRPV3 antagonists highlights the broader potential of this scaffold in targeting other biologically relevant pathways. The ability to readily modify the core structure allows for the exploration of structure-activity relationships and the optimization of pharmacological properties. As drug discovery continues to evolve, the strategic use of such well-characterized and versatile building blocks will remain crucial for the efficient development of novel therapeutics. This guide provides a foundational understanding for researchers and scientists looking to leverage the potential of this compound in their drug discovery programs.

References

- 1. CN108191745A - The preparation method of 2- methylol -3,4- dimethoxy-pyridines - Google Patents [patents.google.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Diphenyl(pyridin-2-yl)methanol|High-Quality Research Chemical [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Preliminary Toxicological Profile of (3,4-Dimethoxypyridin-2-yl)methanol

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the currently available toxicological information for the compound (3,4-Dimethoxypyridin-2-yl)methanol (CAS No: 72830-08-1). It is important to note that, to the best of our knowledge, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[1] The information presented herein is based on limited data, primarily from a Material Safety Data Sheet (MSDS), and should be interpreted with caution.

Overview of Available Toxicological Data

A comprehensive search of scientific literature and toxicological databases reveals a significant lack of specific studies on this compound. The available information is largely predictive and qualitative, derived from Quantitative Structure-Activity Relationship (QSAR) modeling.

Human Health Hazard Assessment

Based on the available MSDS, the primary health hazards associated with this compound are:

-

Respiratory Irritation: Inhalation of the compound may cause respiratory irritation.[1]

-

Allergic Reactions: Prolonged or repeated exposure may lead to allergic reactions in sensitive individuals.[1] This information is based on QSAR modeling and has not been confirmed through experimental studies.[1]

There is currently no data available for the following toxicological endpoints[1]:

-

Acute toxicity (oral, dermal, inhalation)

-

Skin corrosion/irritation

-

Serious eye damage/eye irritation

-

Germ cell mutagenicity

-

Carcinogenicity

-

Reproductive toxicity

-

Specific target organ toxicity – repeated exposure

-

Aspiration hazard

Physicochemical Information

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁NO₃ | [1] |

| Molecular Weight | 169.18 g/mol | [1] |

| CAS Number | 72830-08-1 | [1] |

| Appearance | Solid | [2] |

| Melting Point | 92-95°C | [2] |

| Boiling Point | 275.5±35.0 °C (Predicted) | [2] |

| Density | 1.170±0.06 g/cm³ (Predicted) | [2] |

| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly), Methanol (Very Slightly) | [2] |

Experimental Protocols

Due to the absence of published toxicological studies for this compound, no detailed experimental protocols can be provided.

Visualization of Toxicological Pathways and Workflows

As there is no experimental data on the toxicological mechanisms or signaling pathways affected by this compound, the creation of specific diagrams is not possible at this time.

For illustrative purposes, a generic workflow for in vitro cytotoxicity assessment is provided below. This represents a typical experimental approach that could be employed to generate initial toxicological data for a novel compound.

References

In Silico Exploration of (3,4-Dimethoxypyridin-2-yl)methanol Derivatives: A Technical Guide to Molecular Docking Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico molecular docking studies of (3,4-Dimethoxypyridin-2-yl)methanol derivatives, a class of compounds structurally analogous to proton pump inhibitors (PPIs). Given the limited direct research on this specific scaffold, this paper synthesizes data from closely related pyridine derivatives and established PPIs to elucidate their potential therapeutic applications and molecular interactions. The primary biological target identified for these derivatives is the gastric H+/K+ ATPase, the enzyme responsible for gastric acid secretion. This guide details the experimental protocols for in silico docking, presents quantitative binding data from analogous compounds, and visualizes the pertinent biological pathways and experimental workflows. The insights provided herein aim to facilitate further research and development of this compound derivatives as potential drug candidates.

Introduction

This compound and its derivatives represent a promising scaffold in medicinal chemistry due to their structural similarity to known therapeutic agents, particularly proton pump inhibitors (PPIs). PPIs, such as omeprazole and pantoprazole, are widely used for treating acid-related gastrointestinal disorders by irreversibly inhibiting the gastric H+/K+ ATPase. The core structure of this compound shares key pharmacophoric features with the pyridine moiety of several PPIs, suggesting a similar mechanism of action.

In silico molecular docking has emerged as a powerful and cost-effective tool in drug discovery for predicting the binding affinity and orientation of small molecules to their protein targets. This computational approach accelerates the identification of lead compounds and provides insights into structure-activity relationships (SAR). This guide will delve into the application of these techniques to the study of this compound derivatives, focusing on their interaction with the H+/K+ ATPase.

The Biological Target: Gastric H+/K+ ATPase

The gastric hydrogen-potassium ATPase (H+/K+ ATPase) is a P-type ATPase found in the parietal cells of the stomach lining. It is the primary enzyme responsible for the secretion of H+ ions into the gastric lumen, a process that is coupled with the uptake of K+ ions. This ion exchange is the final step in gastric acid secretion, making the H+/K+ ATPase a critical target for drugs aimed at reducing stomach acidity.

The inhibition of this proton pump can be achieved through both irreversible and reversible mechanisms. Many established PPIs act as irreversible inhibitors by forming a covalent disulfide bond with specific cysteine residues on the luminal surface of the enzyme. It is hypothesized that this compound derivatives may act as competitive, reversible inhibitors or as prodrugs for irreversible inhibition.

Signaling Pathway of Gastric Acid Secretion and Inhibition

The regulation of gastric acid secretion is a complex process involving multiple signaling pathways that converge on the activation of the H+/K+ ATPase. The following diagram illustrates the key steps in this pathway and the point of inhibition by agents targeting the proton pump.

Potential Therapeutic Targets for (3,4-Dimethoxypyridin-2-yl)methanol-Based Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3,4-Dimethoxypyridin-2-yl)methanol serves as a pivotal structural scaffold in medicinal chemistry, most notably as a key intermediate in the synthesis of proton pump inhibitors (PPIs). This technical guide provides an in-depth analysis of the primary therapeutic target for compounds derived from this scaffold, the gastric H+/K+ ATPase, and explores potential alternative therapeutic avenues, including oncology and neurodegenerative diseases. This document outlines the mechanism of action, summarizes quantitative pharmacological data, provides detailed experimental protocols, and visualizes key pathways and workflows to support further research and drug development efforts.

Primary Therapeutic Target: Gastric H+/K+ ATPase

Compounds derived from this compound, particularly the substituted benzimidazole class of drugs like pantoprazole, are potent inhibitors of the gastric hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase). This enzyme, located in the secretory canaliculi of parietal cells in the stomach lining, is the final step in the secretion of gastric acid. By irreversibly binding to the proton pump, these drugs effectively reduce the production of stomach acid, making them a cornerstone in the treatment of acid-related disorders.

Mechanism of Action

The therapeutic effect of these compounds is achieved through a sophisticated, acid-activated mechanism. As prodrugs, they are administered in an inactive form. Due to their nature as weak bases, they accumulate in the highly acidic environment of the parietal cell's secretory canaliculus. In this acidic milieu, the compound undergoes a chemical rearrangement to form a reactive sulfenamide intermediate. This activated form then covalently binds to cysteine residues on the luminal surface of the H+/K+ ATPase, leading to its irreversible inhibition. Pantoprazole, for instance, has been shown to bind to cysteine residues at positions 813 and 822 of the enzyme.[1][2] This covalent modification blocks the pump's ability to exchange K+ for H+, thereby halting acid secretion.

Signaling Pathway of Gastric Acid Secretion and Inhibition

The regulation of gastric acid secretion is a complex process involving endocrine, paracrine, and neural pathways. The primary stimulators are gastrin, histamine, and acetylcholine, which act on receptors on parietal and enterochromaffin-like (ECL) cells to ultimately activate the H+/K+ ATPase. The following diagram illustrates this signaling cascade and the point of inhibition by this compound-based proton pump inhibitors.

Quantitative Data for H+/K+ ATPase Inhibition

The inhibitory potency of this compound-derived compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against the H+/K+ ATPase. The following table summarizes published IC50 values for pantoprazole.

| Compound | Target | Assay Conditions | IC50 Value (µM) | Reference |

| Pantoprazole | H+/K+ ATPase | Gastric membrane vesicles, acidifying conditions | 6.8 | [1] |

| Pantoprazole | H+/K+ ATPase | Pumping membrane vesicles (H+ concentration reduction) | 1.1 | [1] |

| Pantoprazole | Papain (cysteine protease model) | pH 5.0 | 37 | [1] |

Experimental Protocols

Synthesis of Pantoprazole from this compound Intermediate

The synthesis of pantoprazole from its pyridylmethanol precursor involves two key steps: conversion of the alcohol to a leaving group (chlorination) and subsequent condensation with the benzimidazole thiol, followed by oxidation.[3][4][5][6]

Step 1: Synthesis of 2-Chloromethyl-3,4-dimethoxypyridine Hydrochloride

-

Reaction Setup: In a suitable reaction flask, dissolve this compound in dichloromethane.

-

Chlorination: Cool the solution to 0-5°C and slowly add thionyl chloride.

-

Reaction: Allow the mixture to warm to 10-15°C and stir for 2 hours.

-

Work-up: Evaporate the dichloromethane under reduced pressure. Add anhydrous ethanol to the residue and cool to 0°C to precipitate the product.

-

Isolation: Collect the solid by suction filtration and dry to obtain 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.[5]

Step 2: Synthesis of Pantoprazole

-

Condensation: In a separate flask, dissolve 2-mercapto-5-difluoromethoxy benzimidazole in an aqueous solution of sodium hydroxide.

-

Addition: Add an aqueous solution of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride dropwise to the benzimidazole solution over approximately 90 minutes. A phase transfer catalyst, such as tetrabutylammonium bromide, can be used to facilitate the reaction.

-

Reaction: Stir the mixture vigorously for 2-3 hours at room temperature. The reaction progress can be monitored by thin-layer chromatography.

-

Oxidation: The resulting pantoprazole sulfide is then oxidized to the sulfoxide (pantoprazole). This is commonly achieved using an oxidizing agent like sodium hypochlorite in an aqueous sodium hydroxide solution.

-

Isolation and Purification: The pantoprazole is then typically converted to its sodium salt and purified by crystallization.

In Vitro H+/K+ ATPase Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of a compound against H+/K+ ATPase using isolated gastric membrane vesicles.[7][8]

1. Preparation of H+/K+ ATPase-Enriched Gastric Vesicles:

-

Source: Fresh porcine or rabbit gastric mucosa is typically used.

-

Homogenization: The mucosal tissue is scraped and homogenized in an ice-cold buffer (e.g., 250 mM sucrose, 5 mM Tris-HCl, 1 mM EDTA, pH 7.4).

-

Differential Centrifugation: The homogenate undergoes a series of centrifugation steps to enrich for microsomal vesicles containing the H+/K+ ATPase. This involves a low-speed spin to remove cellular debris, followed by a high-speed spin to pellet the microsomes.

-

Purification (Optional): Further purification can be achieved using density gradient centrifugation (e.g., Ficoll/sucrose gradient).[9][10]

-

Vesicle Preparation: The final pellet is resuspended in a suitable buffer and can be stored at -80°C.

2. ATPase Activity Assay:

-

Principle: The assay measures the rate of ATP hydrolysis by the H+/K+ ATPase, which is determined by quantifying the amount of inorganic phosphate (Pi) released from ATP.

-

Reaction Mixture: A typical reaction mixture in a 96-well plate includes the prepared gastric vesicles, a buffer at a specific pH (e.g., 6.1 for PPI activation), MgCl2, KCl (to stimulate the enzyme), and the test inhibitor at various concentrations.

-

Initiation and Termination: The reaction is initiated by the addition of ATP. After a defined incubation period (e.g., 30 minutes at 37°C), the reaction is stopped by adding an acid solution (e.g., trichloroacetic acid).[7]

-

Phosphate Detection: The amount of liberated inorganic phosphate is quantified using a colorimetric method, such as the malachite green assay.[8]

-

Data Analysis: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the inhibitor to a vehicle-treated control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Potential Alternative Therapeutic Targets

While the primary application of this compound-based compounds is in gastroenterology, the pyridine scaffold is a versatile pharmacophore present in numerous drugs with diverse biological activities. This opens up possibilities for repurposing or developing new derivatives for other therapeutic areas.

Anticancer Activity

Recent studies have suggested that some proton pump inhibitors, including pantoprazole, may possess anticancer properties. The acidic tumor microenvironment is a hallmark of many cancers, and PPIs can disrupt the pH regulation in cancer cells, potentially leading to reduced proliferation, survival, and chemoresistance. Pantoprazole has been shown to inhibit the proliferation and self-renewal of gastric cancer stem cells.[11] Furthermore, the broader class of pyridine derivatives has been extensively investigated for anticancer activity, with some compounds showing potent cytotoxicity against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 Value (µM) | Reference |

| Pyrazolopyridine derivative | Jurkat (T-cell leukemia) | 14.85 | [12] |

| Imidazo[2,1-b]thiazole-pyridine derivative (5l) | MDA-MB-231 (Breast Cancer) | 1.4 | [13] |

| Imidazo[2,1-b]thiazole-pyridine derivative (5l) | HepG2 (Liver Cancer) | 22.6 | [13] |

Neuroprotective Effects

The pyridine nucleus is also a core component of compounds investigated for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanisms of action are varied but can include the inhibition of amyloid-β aggregation, reduction of oxidative stress, and modulation of key enzymes and receptors in the central nervous system. For instance, certain pyridine derivatives have been shown to inhibit acetylcholinesterase and protect against amyloid-β toxicity in preclinical models of Alzheimer's disease. While direct studies on this compound derivatives in this context are limited, the potential for this scaffold to be adapted for neuroprotective agents warrants further investigation. Some pyrrole-based compounds with neuroprotective properties have been identified, demonstrating the therapeutic potential of nitrogen-containing heterocyclic compounds in this field.[14][15]

Conclusion

This compound is a valuable starting material for the synthesis of potent inhibitors of the gastric H+/K+ ATPase, which remains the primary and well-established therapeutic target for this class of compounds. The detailed mechanisms of action and pharmacological data for drugs like pantoprazole provide a solid foundation for their clinical use in acid-related disorders. However, the inherent versatility of the pyridine scaffold, coupled with emerging research, suggests that derivatives of this compound could be explored for novel applications in oncology and neurodegenerative diseases. This guide provides the foundational technical information to support further research into both the established and potential therapeutic targets of this important chemical scaffold.

References

- 1. Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The site of action of pantoprazole in the gastric H+/K(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride - Google Patents [patents.google.com]

- 6. WO2006064249A2 - Process for the preparation of pantoprazole sodium - Google Patents [patents.google.com]

- 7. ajpp.in [ajpp.in]

- 8. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Isolation of H+,K+-ATPase-enriched Membrane Fraction from Pig Stomachs | Springer Nature Experiments [experiments.springernature.com]

- 11. Proton pump inhibitor pantoprazole inhibits the proliferation, self‑renewal and chemoresistance of gastric cancer stem cells via the EMT/β‑catenin pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Laboratory-Scale Synthesis of (3,4-Dimethoxypyridin-2-yl)methanol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(3,4-Dimethoxypyridin-2-yl)methanol, also known as 2-hydroxymethyl-3,4-dimethoxypyridine, is a key intermediate in the synthesis of various pharmaceutical compounds. Notably, it serves as a crucial building block for proton pump inhibitors (PPIs), a class of drugs that reduce gastric acid production. This document provides a detailed protocol for the laboratory-scale synthesis of this compound, primarily based on the rearrangement of 3,4-dimethoxy-2-methylpyridine-N-oxide.

Synthesis Pathway

The synthesis proceeds via the Boekelheide rearrangement, where the N-oxide is treated with acetic anhydride to form an acetate intermediate, which is subsequently hydrolyzed to the desired alcohol.

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol details the synthesis of this compound from 3,4-dimethoxy-2-methylpyridine-N-oxide.

Materials:

-

3,4-dimethoxy-2-methylpyridine-N-oxide

-

Acetic anhydride

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, heat acetic anhydride to 80-90°C.

-

Addition of N-oxide: Gradually add 3,4-dimethoxy-2-methylpyridine-N-oxide to the heated acetic anhydride with continuous stirring.

-

Reflux: After the addition is complete, increase the temperature to maintain a gentle reflux (120-140°C) and continue stirring for 2-4 hours.[1]

-

Removal of Acetic Anhydride: After the reflux period, cool the reaction mixture and remove the excess acetic anhydride under reduced pressure using a rotary evaporator.

-

Hydrolysis: To the remaining oily residue, add a solution of sodium hydroxide. Stir the mixture at 80-90°C for 3-4 hours to hydrolyze the acetate intermediate.[1]

-

Extraction: Cool the mixture to room temperature and transfer it to a separatory funnel. Extract the aqueous layer three times with dichloromethane.[1]

-

Washing and Drying: Combine the organic extracts and wash with water until the aqueous layer is neutral. Dry the organic phase over anhydrous sodium sulfate.[1]

-

Solvent Removal and Crystallization: Filter off the drying agent and evaporate the dichloromethane under reduced pressure to yield the crude product. The product can be further purified by cooling to induce crystallization, yielding reddish-brown crystals of 2-hydroxymethyl-3,4-dimethoxypyridine.[1]

Quantitative Data Summary

The following table summarizes the typical quantities and conditions for the synthesis. Note that these values can be scaled as needed.

| Parameter | Value | Reference |

| Starting Material | 3,4-dimethoxy-2-methylpyridine-N-oxide | [1] |

| Reagent | Acetic Anhydride | [1] |

| Reaction Temperature | 120-140°C (Reflux) | [1] |

| Reaction Time | 2-4 hours | [1] |

| Hydrolysis Reagent | Sodium Hydroxide Solution | [1] |

| Hydrolysis Temperature | 80-90°C | [1] |

| Hydrolysis Time | 3-4 hours | [1] |

| Extraction Solvent | Dichloromethane | [1] |

| Expected Product Form | Reddish-brown crystals | [1] |

Characterization Data

The final product, this compound, can be characterized by its physicochemical properties.

| Property | Value |

| Molecular Formula | C₈H₁₁NO₃ |

| Molecular Weight | 169.18 g/mol |

| Appearance | Solid |

| Purity | Typically >97% |

| IUPAC Name | This compound |

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Acetic anhydride is corrosive and a lachrymator; handle with care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent; avoid inhalation and skin contact.

-

Sodium hydroxide is caustic; avoid contact with skin and eyes.

This protocol provides a comprehensive guide for the laboratory synthesis of this compound. Researchers should always adhere to standard laboratory safety practices and consult relevant safety data sheets (SDS) before handling any chemicals.

References

Application Notes and Protocols for the Industrial Synthesis of (3,4-Dimethoxypyridin-2-yl)methanol, a Key Intermediate for Pantoprazole

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pantoprazole, a proton pump inhibitor widely used in the treatment of acid-related gastrointestinal disorders, is synthesized through a pathway involving key intermediates. One such crucial precursor is (3,4-Dimethoxypyridin-2-yl)methanol. The efficient and scalable synthesis of this intermediate is paramount for the cost-effective industrial production of pantoprazole. These application notes provide a detailed overview of a common industrial synthesis route for this compound and its subsequent conversion to 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, the direct precursor for condensation with the benzimidazole moiety in pantoprazole synthesis.[1][2][3]

The synthesis initiates from 3-hydroxy-2-methyl-4-pyrone and proceeds through a multi-step reaction sequence to yield the desired alcohol. This is then converted to the more reactive chloromethyl derivative.[4]

Overall Synthesis Workflow

The industrial synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, a key pantoprazole intermediate derived from this compound, can be outlined in the following workflow. This multi-step process begins with a readily available starting material and proceeds through several transformations to yield the desired product.

Experimental Protocols

The following protocols are based on methodologies described in the patent literature for the industrial-scale synthesis of this compound and its subsequent chlorination.

Protocol 1: Synthesis of 3,4-Dimethoxy-2-methylpyridine N-oxide

This protocol outlines the initial steps starting from 3-hydroxy-2-methyl-4-pyrone.

Step 1: Preparation of 3-Hydroxy-2-methyl-4-pyridone

-

To a reaction vessel, add 40g of 3-hydroxy-2-methyl-4-pyrone and 100ml of water.

-

Heat the mixture to 40°C to dissolve the starting material.

-

Slowly add 153g of ammonium bicarbonate and maintain the temperature at 40°C for 3 hours.

-

Add another 90g of ammonium bicarbonate and continue the reaction at 40°C for 5 hours.

-

Slowly heat the reaction mixture to reflux and maintain for 5 hours.

-

Cool the mixture to 0°C.

-

Filter the precipitate, wash with a small amount of water, and dry to obtain 3-hydroxy-2-methyl-4-pyridone.[4]

Step 2: Preparation of 3,4-Dimethoxy-2-methylpyridine N-oxide

-

The intermediate 3-hydroxy-2-methyl-4-pyridone is methylated to form 3,4-dimethoxy-2-methylpyridine.

-

The resulting 3,4-dimethoxy-2-methylpyridine is then oxidized to the corresponding N-oxide. An oxidizing agent such as metachloroperbenzoic acid, trifluoroperacetic acid, or peracetic acid can be used.[4]

-

The reaction mixture is worked up by adjusting the pH to 7-8 with methanol and water, followed by filtration.

-

The filtrate is evaporated to dryness to yield 3,4-dimethoxy-2-methylpyridine N-oxide.[4]

Protocol 2: Synthesis of this compound

-

In a reaction flask, combine 3,4-dimethoxy-2-methylpyridine N-oxide with acetic anhydride.

-

Heat the reaction mixture between 80-140°C for approximately 4 hours.[4][5]

-

Distill the mixture under reduced pressure to remove excess acetic anhydride.

-

To the residue, add water and adjust the pH to 8-9 with a lye solution.

-

Add sodium hydroxide and heat the mixture between 20-90°C for 4 hours.

-

Extract the product with dichloromethane.

-

Evaporate the solvent under reduced pressure to obtain this compound.[4]

Protocol 3: Synthesis of 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride

-